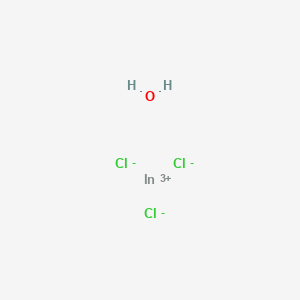

Indium chloride (InCl3) monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indium chloride (InCl3) monohydrate is a chemical compound with the formula InCl3·H2O. It is a white, flaky solid that is highly soluble in water and other solvents like tetrahydrofuran and ethanol . This compound is widely used in organic synthesis as a Lewis acid and is the most available soluble derivative of indium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indium chloride (InCl3) can be synthesized by reacting indium metal with chlorine gas. The reaction is highly exothermic and produces indium trichloride directly . Another method involves using an electrochemical cell in a mixed methanol-benzene solution .

Industrial Production Methods: In industrial settings, indium chloride is often produced by dissolving indium metal in hydrochloric acid, followed by crystallization to obtain the desired product .

Types of Reactions:

Oxidation: Indium chloride can undergo oxidation reactions, forming higher oxidation state compounds.

Reduction: It can be reduced by lithium hydride in diethyl ether solution to form indium hydride complexes.

Common Reagents and Conditions:

Oxidation: Chlorine gas or other oxidizing agents.

Reduction: Lithium hydride in diethyl ether solution.

Substitution: Various donor ligands like chloride ions.

Major Products:

Oxidation: Higher oxidation state indium compounds.

Reduction: Indium hydride complexes.

Substitution: Various indium-ligand complexes.

Aplicaciones Científicas De Investigación

Indium chloride (InCl3) monohydrate has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the preparation of radiopharmaceuticals for diagnostic imaging.

Industry: Used in the fabrication of photoanodes for dye-sensitized solar cells and as an additive in alkaline-manganese batteries to deter gassing

Mecanismo De Acción

Indium chloride acts primarily as a Lewis acid, accepting electron pairs from donor ligands. This property makes it highly effective in catalyzing various organic reactions. In biological systems, it can be used to label monoclonal antibodies for diagnostic imaging .

Comparación Con Compuestos Similares

- Aluminium chloride (AlCl3)

- Gallium trichloride (GaCl3)

- Thallium (III) chloride (TlCl3)

Comparison:

- Aluminium chloride (AlCl3): Similar to indium chloride, aluminium chloride is also a Lewis acid used in organic synthesis. it forms a molecular dimer (Al2Cl6) in the molten state, unlike indium chloride which conducts electricity in the molten state .

- Gallium trichloride (GaCl3): Gallium trichloride crystallizes as dimers containing Ga2Cl6, whereas indium chloride forms a layered structure with octahedrally coordinated indium centers .

- Thallium (III) chloride (TlCl3): Thallium chloride shares a similar layered structure with indium chloride, but thallium compounds are generally more toxic .

Indium chloride (InCl3) monohydrate stands out due to its high solubility and versatility in various applications, making it a valuable compound in both research and industrial settings.

Propiedades

Número CAS |

1332498-33-5 |

|---|---|

Fórmula molecular |

Cl3H2InO |

Peso molecular |

239.19 g/mol |

Nombre IUPAC |

indium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Clave InChI |

KYCHGXYBBUEKJK-UHFFFAOYSA-K |

SMILES canónico |

O.[Cl-].[Cl-].[Cl-].[In+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)

![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)